N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-[(cyclopropylamino)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c17-14(16-13-7-8-13)11-3-1-10(2-4-11)9-15-12-5-6-12/h1-4,12-13,15H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHORWKMCXKFICF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)C(=O)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological properties, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features two cyclopropyl groups attached to a benzamide core. The presence of these cyclopropyl moieties may influence the compound's pharmacokinetic properties and biological interactions, enhancing its potential as a therapeutic agent.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Two cyclopropyl groups | Enhanced steric hindrance may affect biological activity |
| N-Cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide | Contains a morpholine moiety | Potentially enhanced receptor selectivity |
Antiparasitic Activity
Research has demonstrated that modifications to the cyclopropyl substituent significantly impact the antiparasitic activity of related compounds. For instance, the removal of the N-cyclopropyl group led to a drastic decrease in activity against Plasmodium falciparum, with an effective concentration (EC50) greater than 10 μM, compared to compounds retaining this group which exhibited much lower EC50 values (e.g., 0.14 μM for WJM280) .
The mechanism of action has been linked to targeting the cytochrome b gene in resistant parasites, confirming the importance of structural integrity in maintaining biological efficacy .
Kinase Inhibition
This compound has also been investigated for its inhibitory effects on various kinases. A related compound demonstrated potent inhibition of discoidin domain receptors (DDR1/2), with low toxicity and favorable pharmacokinetic properties . This highlights its potential in treating conditions like idiopathic pulmonary fibrosis, where DDR inhibition is beneficial.
Case Studies
- Antimalarial Activity : A study explored several derivatives of cyclopropyl carboxamides, revealing that those retaining the cyclopropyl group displayed superior activity against both asexual and gametocyte stages of P. falciparum. The SAR indicated that modifications leading to loss of this group resulted in significantly reduced potency .
- Kinase Selectivity : In a study focusing on quinazolin derivatives, compounds similar to this compound were shown to selectively inhibit specific kinases while maintaining low toxicity levels. This selectivity is crucial for therapeutic applications where off-target effects can lead to adverse outcomes .
Scientific Research Applications
Compound Characteristics
N-Cyclopropyl-4-[(cyclopropylamino)methyl]benzamide contains two cyclopropyl groups, which may lead to enhanced steric hindrance that can affect its biological activity. Alterations in functional groups and structural features can significantly influence the chemical behavior and biological activity of the compound.
Other related compounds include:
- This compound : Contains two cyclopropyl groups; enhanced steric hindrance may affect biological activity.
- 4-(cyclopropylamino)-N-methylbenzamide : Methyl group substitution on nitrogen; potentially alters solubility and biological interaction.
- 4-(cyclopropylamino)-3-nitro-N-(thiophen-2-ylmethyl)benzamide : Contains nitro and thiophene groups; introduces electronic effects that may enhance reactivity.
Potential Biological Interactions
Interaction studies involving 4-[(Cyclopropylamino)methyl]benzamide focus on its binding affinity to specific enzymes or receptors to elucidate its mechanism of action and potential biological effects. Initial findings suggest it may influence various biological pathways through these interactions.
Cyclopropylamine Derivatives as LSD1 Inhibitors
Cyclopropylamine derivatives, including this compound, can be used to modulate the activity of Lysine-specific demethylase 1 (LSD1) .
Antimalarial Activity
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes reactions at both the amide and cyclopropylamino groups:
Amide Hydrolysis
Under acidic or basic conditions, the benzamide group hydrolyzes to form a carboxylic acid:
Reaction :
Sulfonylation
The cyclopropylamino group reacts with sulfonyl chlorides (e.g., pentafluorobenzenesulfonyl chloride) to form sulfonamide derivatives :
Reaction :
Table 2: Sulfonylation Reaction Parameters
| Sulfonyl Chloride | Solvent | Temperature | Yield |
|---|---|---|---|
| Pentafluorobenzenesulfonyl | DCM | 0°C → RT | 78% |
| Tosyl Chloride | THF | RT | 65% |
Comparative Reactivity with Analogues
Structural variations influence reactivity, as shown below:
Table 3: Reactivity Comparison of Benzamide Derivatives
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:
Key Trends and Insights
Substituent Bulk and Target Specificity: Bulkier substituents, such as the piperazine sulfonamide in , correlate with potent osteoclast inhibition (IC₅₀ = 0.12 µM) due to enhanced interactions with the RANKL signaling pathway . Smaller groups, like the methylamino in , may improve pharmacokinetics but lack target specificity .
Sulfur-containing groups (e.g., thiophenmethyl in ) facilitate hydrophobic interactions with kinases like TTK/MPS1 .
Solubility and Formulation :
- Hydrochloride salts () are commonly used to enhance aqueous solubility, critical for oral bioavailability .
- Polar groups like pyridinyloxy () or sulfonamide () balance lipophilicity for membrane penetration .
Synthetic Accessibility :
- Oxidative fluorination () and piperazine/piperidine incorporation () demonstrate modular synthetic routes for optimizing substituents .
Preparation Methods
These strategies allow for the introduction of cyclopropyl groups both on the amide nitrogen and on the aminoalkyl substituent attached to the aromatic ring.
Detailed Synthetic Pathways
First Synthetic Route: Reductive Amination and Amidation Sequence
Step 1: Reductive Amination of Aryl Aldehyde
An aryl aldehyde (e.g., 4-formylbenzaldehyde) is reacted with a primary amine such as cyclopropylamine in the presence of sodium borohydride (NaBH4) and acetic acid in methanol at 0 °C to room temperature. This generates a secondary amine intermediate.
Step 2: Preparation of Acid Chloride
A 4-chloromethyl aryl carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at room temperature.
Step 3: Amidation
The acid chloride is reacted with cyclopropylamine to form the corresponding carboxamide.
Step 4: Alkylation
The secondary amine from Step 1 is alkylated with the 4-chloromethyl aryl carboxamide from Step 3 using potassium carbonate in acetonitrile under reflux conditions to yield the target compound.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaBH4, AcOH, MeOH, 0 °C to RT, 2 h | 60–93 |
| 2 | Oxalyl chloride, cat. DMF, DCM, RT, 2 h | Quantitative |
| 3 | Cyclopropylamine, Et3N, DCM, 0 °C to RT, 2 h | 87 |
| 4 | K2CO3, MeCN, reflux, 16 h | 21–62 |
Alternative Route: Sequential Reductive Aminations
Step 1: Acid Chloride Formation
4-formylphenyl carboxylic acid is converted to the acid chloride using oxalyl chloride.
Step 2: Amidation
The acid chloride is reacted with cyclopropylamine to form a carboxamide intermediate.
Step 3: Reductive Amination
The carboxamide is subjected to reductive amination with a primary amine (e.g., cyclopropylamine) using sodium triacetoxyborohydride (NaBH(OAc)3) and acetic acid in dichloroethane (DCE) at room temperature to afford the secondary amine.
Step 4: Further Reductive Amination
The secondary amine undergoes a second reductive amination with an aryl aldehyde under similar conditions to yield the final product.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Oxalyl chloride, cat. DMF, DCM, RT, 2 h | Quantitative |
| 2 | Cyclopropylamine, Et3N, DCM, 0 °C to RT, 2 h | 87 |
| 3 | NaBH(OAc)3, AcOH, DCE, RT, 16 h | 10–54 |
| 4 | R1-PhCHO, NaBH(OAc)3, AcOH, DCE, RT, 2 h | 13–86 |
Third Synthetic Route: Reductive Amination Followed by Ester Hydrolysis and Amidation
Step 1: Reductive Amination
Cyclopropylamine and an aryl aldehyde are reacted with NaBH(OAc)3 and acetic acid in DCE at room temperature to form a secondary amine.
Step 2: Second Reductive Amination
The secondary amine is further reacted with methyl 4-formylbenzoate under similar reductive amination conditions.
Step 3: Ester Hydrolysis
The resulting methyl ester is hydrolyzed using lithium hydroxide in a mixture of THF, methanol, and water at 70 °C for 3 hours to yield the corresponding carboxylic acid.
Step 4: Amide Bond Formation
The carboxylic acid is activated using EDCI and HOBt in the presence of DIPEA and reacted with an appropriate amine to form the final carboxamide.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cyclopropylamine, NaBH(OAc)3, AcOH, MeOH, DCE, RT, 24 h | 66–70 |
| 2 | Methyl 4-formylbenzoate, NaBH(OAc)3, AcOH, DCE, RT, 16 h | 66 |
| 3 | LiOH·H2O, THF, MeOH, H2O, 70 °C, 3 h | 91 |
| 4 | EDCI, HOBt, DIPEA, amine, RT, time not specified | Not specified |
Research Findings and Analysis
- The reductive amination approach is a versatile and efficient method for introducing the cyclopropylamino methyl substituent on the aromatic ring.
- The acid chloride intermediate allows for straightforward amidation with cyclopropylamine, ensuring the formation of the benzamide core.
- The use of sodium triacetoxyborohydride (NaBH(OAc)3) as a mild reducing agent in reductive amination steps provides good selectivity and yields.
- Hydrolysis of methyl esters to carboxylic acids followed by amide bond formation using EDCI/HOBt coupling agents is effective for introducing diverse amide substituents.
- Yields vary depending on the step and conditions but generally range from moderate to high (10–93%), indicating the robustness of these synthetic routes.
Summary Table of Preparation Methods
| Synthetic Route | Key Steps | Main Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Route 1: Reductive amination + alkylation | Reductive amination, acid chloride formation, amidation, alkylation | NaBH4, oxalyl chloride, cyclopropylamine, K2CO3 | 21–93 | Straightforward, moderate yields |
| Route 2: Acid chloride + sequential reductive amination | Acid chloride formation, amidation, two reductive aminations | Oxalyl chloride, cyclopropylamine, NaBH(OAc)3 | 10–87 | Allows stepwise functionalization |
| Route 3: Reductive amination + ester hydrolysis + amidation | Two reductive aminations, ester hydrolysis, amidation | NaBH(OAc)3, LiOH, EDCI, HOBt, DIPEA | 66–91 (except amidation) | Enables introduction of varied amides |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
